molecular formula C14H16ClN3O3 B12718056 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-chlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- CAS No. 145071-62-1

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-chlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-

Cat. No.: B12718056
CAS No.: 145071-62-1
M. Wt: 309.75 g/mol
InChI Key: XZQZAGAUOUPLDW-CXUHLZMHSA-N
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Description

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-chlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with a unique structure that includes a pyridine ring, a chlorophenyl group, and an O-methyloxime moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-chlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- involves multiple steps. One common method includes the reaction of 3-pyridinecarboxaldehyde with 4-chlorophenyl isocyanate to form an intermediate, which is then reacted with hydroxylamine-O-methyl ether to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-chlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, amines, nitriles, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-chlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-chlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-
  • 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((1-phenylethyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (S-(E))

Uniqueness

Compared to similar compounds, 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-chlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

CAS No.

145071-62-1

Molecular Formula

C14H16ClN3O3

Molecular Weight

309.75 g/mol

IUPAC Name

[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C14H16ClN3O3/c1-20-16-9-11-3-2-8-18(10-11)21-14(19)17-13-6-4-12(15)5-7-13/h3-7,9H,2,8,10H2,1H3,(H,17,19)/b16-9+

InChI Key

XZQZAGAUOUPLDW-CXUHLZMHSA-N

Isomeric SMILES

CO/N=C/C1=CCCN(C1)OC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CON=CC1=CCCN(C1)OC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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